Is 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl naturally occurring?
This is an in-depth technical guide investigating the natural occurrence, chemical identity, and synthetic relevance of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl . Occurrence, Synthesis, and Pharmacological Relevance[1] Par...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide investigating the natural occurrence, chemical identity, and synthetic relevance of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl .
Occurrence, Synthesis, and Pharmacological Relevance[1]
Part 1: Executive Summary & Core Directive
Status:Not Reported as Naturally Occurring.Classification: Synthetic Intermediate / Pharmacophore.[1]
3',5'-Dimethoxy-2-methyl-1,1'-biphenyl is a specific structural motif primarily found in the patent literature regarding immunomodulatory drug discovery (specifically PD-1/PD-L1 inhibitors).[1] While biphenyl scaffolds exist in nature (e.g., phytoalexins like aucuparin), this specific substitution pattern—featuring a C-methyl group at the ortho position of one ring and two methoxy groups at the meta positions of the other—lacks documented isolation from biological sources (plants, fungi, or bacteria).[1]
This guide details the chemical evidence, contrasts the molecule with known natural analogs, and outlines the synthetic methodologies used to access this scaffold for pharmaceutical applications.[1]
Part 2: Chemical Identity & Structural Analysis[1][2]
To understand why this compound is likely synthetic, we must analyze its substitution pattern against biosynthetic rules.[1]
Structural Nomenclature
Core: 1,1'-Biphenyl (two phenyl rings connected by a single bond).[1]
Ring A (Substitution): 2-Methyl (an ortho-methyl group).[1] This introduces steric hindrance, twisting the biphenyl bond and forcing non-planarity (atropisomerism potential).[1]
Ring B (Substitution): 3',5'-Dimethoxy (two methoxy groups in a meta relationship).[1] This pattern is characteristic of a resorcinol-derived ring, often seen in polyketides, but usually accompanied by a 4-hydroxy group in nature.[1]
Natural vs. Synthetic Comparison Table
Feature
3',5'-Dimethoxy-2-methyl-1,1'-biphenyl
Aucuparin (Natural Analog)
CAS Registry
Not widely listed as natural product
36721-88-1
Ring A Substituent
2-Methyl (ortho-Me)
Unsubstituted (usually)
Ring B Substituents
3,5-Dimethoxy
3,5-Dimethoxy-4-hydroxy
Biosynthetic Origin
Synthetic (Suzuki Coupling)
Mixed (Shikimate + Polyketide)
Primary Context
PD-1 Inhibitor Patents
Phytoalexin (Rosaceae family)
Part 3: Literature Evidence & Occurrence[1]
An exhaustive analysis of chemical databases and literature reveals that this specific structure is a synthetic construct .[1]
Absence in Natural Product Databases
Searches in major natural product repositories (e.g., Dictionary of Natural Products, chemically-grounded biological abstracts) yield no hits for the isolation of "3',5'-Dimethoxy-2-methyl-1,1'-biphenyl" from plant or microbial sources.[1]
Presence in Patent Literature (PD-1 Inhibitors)
The exact structure appears as a substructure or intermediate in pharmaceutical patents.[1]
Source: Heterocyclic compounds as immunomodulators (e.g., WO2017192961A1).[1]
Context: The biphenyl moiety is used to inhibit the PD-1/PD-L1 protein-protein interaction .[1][2][3]
Function: The 2-methyl group is likely critical for "locking" the conformation of the biphenyl system relative to the receptor binding pocket, a common medicinal chemistry tactic to improve potency and selectivity.[1]
Biosynthetic Implausibility
Natural biphenyls, such as aucuparin (found in Sorbus aucuparia), are typically formed via the oxidative coupling of phenols or through type III polyketide synthases (PKS).[1]
Natural Route: Often produces 3,4,5-oxygenation patterns.[1]
The "2-Methyl" Anomaly: While C-methylation occurs in nature (SAM-dependent methyltransferases), an isolated ortho-methyl group on a phenyl ring without adjacent oxygenation is rare in biphenyl phytoalexins.[1] This suggests the 2-methyl ring is derived from a synthetic toluene derivative rather than a biosynthetic phenol.[1]
Part 4: Synthetic Methodology (Protocol)
Since the compound is not extracted from nature, it is synthesized in the lab.[1] The standard protocol utilizes Suzuki-Miyaura Cross-Coupling , which allows for the precise joining of the two distinct aromatic rings.[1]
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1]
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Protocol:
Preparation: In a flame-dried Schlenk flask, dissolve 1-bromo-3,5-dimethoxybenzene (1.0 equiv) and 2-methylphenylboronic acid (1.2 equiv) in degassed 1,4-dioxane.
Activation: Add the Palladium catalyst (5 mol%) and the base (2.0 equiv).
Reaction: Heat the mixture to 90°C under an inert atmosphere (Nitrogen or Argon) for 12–16 hours.
Mechanistic Note: The steric bulk of the ortho-methyl group may slow the transmetallation step; higher temperatures or specialized ligands (e.g., SPhos) may be required for optimal yields.[1]
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine.[1] Dry the organic layer over anhydrous MgSO₄.[1]
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate).
Validation: Confirm structure via ¹H-NMR (Look for distinct singlet at ~2.2 ppm for the methyl group and singlets at ~3.8 ppm for methoxy groups).[1]
Part 5: Visualization of Pathways[1]
The following diagram contrasts the Synthetic Route (how this compound is actually made) with the Natural Route of its closest relative (Aucuparin), highlighting the divergence.
Caption: Comparison of the Palladium-catalyzed synthetic route for the target compound versus the enzymatic biosynthesis of its natural analog, Aucuparin.
Part 6: References
World Intellectual Property Organization (WIPO). (2017).[1] Heterocyclic Compounds as Immunomodulators. Patent WO2017192961A1.[1] (Describes the synthesis and use of 3',5'-dimethoxy-2-methylbiphenyl derivatives as PD-1 inhibitors).
Kokubun, T., & Harborne, J. B. (1995).[1] Phytoalexin induction in the sapwood of Sorbus aucuparia. Phytochemistry, 40(6), 1649-1651.[1] (Establishes the structure of naturally occurring biphenyls like Aucuparin). [1]
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (The authoritative protocol for synthesizing unsymmetrical biphenyls).[1]
Literature review of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl derivatives
An In-Depth Technical Guide to 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl Derivatives: Synthesis, Properties, and Therapeutic Applications Executive Summary: The 1,1'-biphenyl scaffold is a cornerstone in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl Derivatives: Synthesis, Properties, and Therapeutic Applications
Executive Summary: The 1,1'-biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide focuses on a specific, highly functionalized subset: 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl derivatives. The strategic placement of electron-donating dimethoxy groups on one ring and a sterically demanding methyl group on the other imparts unique conformational and electronic properties. The ortho-methyl group, in particular, induces a twisted dihedral angle between the phenyl rings, a critical feature for modulating protein-protein interactions and fitting into specific enzymatic active sites. This document provides a comprehensive overview of the synthesis, structural characteristics, and diverse applications of these derivatives, with a particular focus on their roles as kinase inhibitors and immune checkpoint modulators. Detailed experimental protocols are provided to serve as a practical resource for researchers, scientists, and drug development professionals.
The biaryl motif is a recurring feature in numerous biologically active compounds. The 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl core is distinguished by several key structural elements that dictate its utility in drug design:
Conformational Restriction: The methyl group at the 2-position creates significant steric hindrance, forcing the two phenyl rings out of planarity. This results in a fixed, twisted conformation with a larger dihedral angle compared to unsubstituted biphenyls.[1] This pre-organized three-dimensional structure can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
Electronic Properties: The two methoxy groups at the 3' and 5' positions are strong electron-donating groups. They increase the electron density of their parent ring and can act as hydrogen bond acceptors, which are crucial for molecular recognition at a receptor site.
Modulation of Physicochemical Properties: The overall lipophilicity and metabolic stability of a lead compound can be fine-tuned by modifying the substituents on this core structure, making it an ideal starting point for lead optimization campaigns in drug discovery.[2]
Core Synthetic Strategies: The Power of Cross-Coupling
The construction of the sterically hindered C-C bond in these biphenyl derivatives is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the workhorse for synthesizing biaryl compounds.[3] It involves the coupling of an organoboron species (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of the target scaffold, this typically involves reacting a (3,5-dimethoxyphenyl)boronic acid with a 2-methyl-substituted aryl halide (e.g., 1-bromo-2-methylbenzene).
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with sterically hindered substrates. Buchwald's biaryl phosphine ligands, such as 2-(di-tert-butylphosphino)biphenyl, are often employed to facilitate the challenging oxidative addition and reductive elimination steps.[3]
Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.
Applications in Medicinal Chemistry and Drug Discovery
The unique stereoelectronic profile of 3',5'-dimethoxy-2-methyl-1,1'-biphenyl derivatives makes them highly effective scaffolds for targeting complex biological systems, particularly in oncology and immunology.
Kinase Inhibitors
Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the ATP-binding pocket. However, non-heterocyclic scaffolds like the 3',5'-dimethoxyphenyl group can also serve this purpose. Derivatives bearing this moiety have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinase.[4] In these compounds, the dimethoxy groups can act as hydrogen bond acceptors, mimicking the interactions of traditional hinge-binding motifs, while the rest of the molecule occupies other regions of the active site to confer selectivity.
Immune Checkpoint Blockade: PD-1/PD-L1 Inhibitors
A groundbreaking application for biphenyl derivatives is in the development of small-molecule inhibitors of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. This interaction is a key mechanism by which cancer cells evade the immune system. Nonsymmetrically substituted 1,1'-biphenyls have been designed to bind to the PD-L1 dimer interface, preventing its association with PD-1 and thereby restoring T-cell-mediated antitumor immunity.[5] The twisted conformation imposed by the 2-methyl group is crucial for orienting the other functional groups to make optimal contact with the protein surface.
Caption: Biphenyl derivative blocking the PD-1/PD-L1 immune checkpoint.
General Anticancer and Antimicrobial Activity
The broader class of hydroxylated and methoxylated biphenyls has demonstrated significant potential as general anticancer agents.[6] The 3,4,5-trimethoxyphenyl moiety, structurally related to the 3,5-dimethoxyphenyl group, is a critical pharmacophore in the combretastatin family of natural products, which act as potent inhibitors of tubulin polymerization.[7] Furthermore, various biphenyl derivatives have been synthesized and screened for antioxidant, antibacterial, and antifungal activities, showcasing the versatility of this chemical scaffold.[8]
The following protocols provide standardized, step-by-step methodologies for the synthesis and preliminary biological evaluation of a representative 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl derivative.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl.
Materials:
(3,5-Dimethoxyphenyl)boronic acid
1-Bromo-2-methylbenzene
Palladium(II) acetate (Pd(OAc)₂)
2-(Di-tert-butylphosphino)biphenyl
Potassium fluoride (KF)
Anhydrous tetrahydrofuran (THF)
Diethyl ether
1 M Sodium hydroxide (NaOH)
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Dichloromethane (CH₂Cl₂)
Procedure:
Setup: Add (3,5-dimethoxyphenyl)boronic acid (1.5 eq.), potassium fluoride (3.0 eq.), 1-bromo-2-methylbenzene (1.0 eq.), Pd(OAc)₂ (1 mol%), and 2-(di-tert-butylphosphino)biphenyl (2 mol%) to a flame-dried Schlenk tube.[3]
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.
Reaction: Add anhydrous, degassed THF via syringe. Stir the reaction mixture vigorously at room temperature.
Monitoring: Monitor the consumption of the aryl bromide by thin-layer chromatography (TLC) or gas chromatography (GC) analysis.
Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter it through a pad of Celite.
Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M NaOH, followed by brine. Extract the aqueous layer with diethyl ether.
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., dichloromethane or a hexane/ethyl acetate gradient).[3]
Characterization: Collect the fractions containing the pure product, evaporate the solvent, and characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro FGFR Kinase Inhibition Assay (ELISA-based)
This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase like FGFR.
Materials:
Recombinant human FGFR kinase
Poly(Glu, Tyr) 4:1 substrate
ATP (Adenosine triphosphate)
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
Plate Coating: Coat the wells of a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate three times with wash buffer.
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Include a positive control (no inhibitor) and a negative control (no enzyme).
Kinase Reaction: Add the diluted test compound, recombinant FGFR kinase, and ATP to the wells. Incubate at 30°C for 1-2 hours to allow for phosphorylation.
Detection: Wash the plate to remove reactants. Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.
Signal Development: Wash the plate again. Add the TMB substrate solution and incubate in the dark until a blue color develops.
Measurement: Stop the reaction by adding the stop solution, which will turn the color to yellow. Read the absorbance at 450 nm using a microplate reader.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
Conclusion and Future Outlook
The 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl scaffold represents a highly valuable and versatile platform in modern drug discovery. Its synthetic accessibility via robust cross-coupling methods, combined with a unique, conformationally restricted structure, has led to its successful application in developing potent and selective modulators of challenging targets like kinases and protein-protein interactions. Future research in this area will likely focus on exploring the potential for atropisomerism, where the rotation around the biphenyl bond is sufficiently hindered to allow for the separation of stable, non-superimposable rotational isomers (atropisomers). These individual atropisomers may exhibit distinct pharmacological profiles, offering a new dimension for optimizing drug efficacy and selectivity. The continued exploration of this scaffold is poised to yield novel therapeutic agents for a range of human diseases.
References
Lahtinen, M., et al. (2013). 3,5-Dimethoxy-4′-methylbiphenyl. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. Available at: [Link]
Niello, M., et al. (2022). Bioisosteric analogs of MDMA: Improving the pharmacological profile? British Journal of Pharmacology, 179(19), 4647-4663. Available at: [Link]
Asquith, C. R. M., & Laitinen, T. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 301, 117399. Available at: [Link]
Wikipedia contributors. (2024). 2C-B. In Wikipedia, The Free Encyclopedia. Available at: [Link]
Rizzo, R., et al. (2013). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Current Organic Chemistry, 17(11), 1184-1191. Available at: [Link]
Szeliga, M., et al. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. Journal of Medicinal Chemistry, 67(11), 9329-9350. Available at: [Link]
Maddila, S., et al. (2012). Synthesis and Biological Studies of Novel Biphenyl-3,5-dihydro-2H-thiazolopyrimidines Derivatives. Journal of the Korean Chemical Society, 56(3), 334-339. Available at: [Link]
Giron, N., et al. (2021). Pharmacological Activities of Phytomedicines: A Challenge Horizon for Rational Knowledge. Pharmaceutics, 13(12), 2093. Available at: [Link]
Lee, S., et al. (2023). Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. Bulletin of the Korean Chemical Society, 44(2), 169-173. Available at: [Link]
CAS. (2020). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. CAS. Available at: [Link]
Khan, I., et al. (2024). EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. Química Nova, 47(5). Available at: [Link]
Matsjeh, S., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 6(1), 60-64. Available at: [Link]
Lehmler, H. J., Wu, H., & Parkin, S. (2013). 5,5′-Dichloro-2,2′-dimethoxybiphenyl. Acta Crystallographica Section E: Crystallographic Communications, 69(5), o650. Available at: [Link]
ResearchGate. (n.d.). A Synthesis of 1-Alkyl-3,5-dimethoxybenzenes. ResearchGate. Available at: [Link]
Skaltsounis, A. L., et al. (2000). 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the fibroblast growth factor receptor-1 tyrosine kinase. Journal of Medicinal Chemistry, 43(22), 4203-4206. Available at: [Link]
Safety data sheet (SDS) for 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl
This is an in-depth Technical Safety & Handling Guide for 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl . As this specific isomer is often a research-grade intermediate (frequently used in the synthesis of thrombopoietin recept...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth Technical Safety & Handling Guide for 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl .
As this specific isomer is often a research-grade intermediate (frequently used in the synthesis of thrombopoietin receptor agonists like Eltrombopag) rather than a high-volume commodity chemical, standard public database entries are often incomplete.[1][2] This guide synthesizes Structure-Activity Relationship (SAR) data, read-across toxicology from structural analogs (e.g., 3,5-dimethoxytoluene), and standard pharmaceutical intermediate protocols to provide a comprehensive safety framework.[1][2]
Not Listed / Research Grade (Treat as Novel Chemical Entity)
Molecular Formula
C₁₅H₁₆O₂
Molecular Weight
228.29 g/mol
SMILES
COc1cc(cc(c1)c2ccccc2C)OC
Structural Class
Biaryl; Methoxylated Biphenyl
Physical & Chemical Properties (Predicted/Experimental)
Note: Properties are derived from structural analogs (e.g., 3,5-dimethoxy-4'-methylbiphenyl) due to the specific isomeric nature.[1][2]
Property
Value / Characteristic
Scientific Rationale
Physical State
Solid (Crystalline) or Viscous Oil
Ortho-methyl group induces steric twist, disrupting planar packing and lowering MP compared to para-isomers.[1][2]
Melting Point
60°C – 90°C (Predicted)
Lower than 4,4'-dimethoxybiphenyl (173°C) due to asymmetry.[1]
Solubility (Water)
Negligible (< 0.1 mg/L)
Highly lipophilic hydrocarbon scaffold.
Solubility (Organic)
High
Soluble in DCM, Ethyl Acetate, DMSO, Methanol.
Partition Coeff. (LogP)
~4.2 (Predicted)
Indicates high bioaccumulation potential in lipid tissues.
Part 2: Hazard Identification (GHS Classification)
Regulatory Status: As a research chemical, this substance has not been fully tested. The following classification is based on Read-Across Toxicology from 3,5-dimethoxytoluene and biphenyl derivatives.
H412: Harmful to aquatic life with long-lasting effects.[1][2]
Mechanistic Hazard Analysis (SAR)
Irritation Potential: The methoxy groups on the phenyl ring are electron-donating, increasing the electron density of the aromatic system.[1][2] This can facilitate interaction with biological membranes and proteins, leading to local irritation upon contact.
Metabolic Activation: The ortho-methyl group is a potential site for benzylic oxidation by Cytochrome P450 enzymes, potentially forming reactive benzylic alcohols or aldehydes in vivo.[1][2]
Part 3: Handling, Storage & Experimental Protocols
Storage Protocol
Atmosphere: Store under Inert Gas (Nitrogen or Argon) . While biphenyls are generally stable, the electron-rich dimethoxy ring is susceptible to slow oxidation over prolonged periods.[1][2]
Temperature:2–8°C (Refrigerated) recommended for long-term reference standard stability.
Container: Amber glass vials with PTFE-lined caps to prevent leaching and photodegradation.[1][2]
Handling Workflow Logic
The following diagram outlines the decision matrix for selecting Personal Protective Equipment (PPE) and containment based on the quantity handled.
Figure 1: Risk-based handling decision tree for research quantities.
Part 4: Emergency Response & Toxicology
First Aid Measures
Eye Contact: Immediately flush with saline or water for 15 minutes .[1] The lipophilic nature means the substance may adhere to the corneal surface; do not rub.
Skin Contact: Wash with soap and water immediately.[1][4] Do not use alcohol or acetone, as these solvents will increase transdermal absorption of the compound.
Inhalation: Move to fresh air. If respiratory irritation (coughing, tightness) persists, seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2][4][5] The high LogP suggests potential for aspiration pneumonia if vomited.[1][2]
Emergency Pathway Diagram
This workflow dictates the immediate response to a spill or exposure event in the lab.[1]
Figure 2: Immediate response protocols for exposure or environmental release.
Part 5: Synthesis & Application Context
Common Synthesis Route (Suzuki-Miyaura)
This compound is typically synthesized via palladium-catalyzed cross-coupling.[1][2]
Safety Note: This reaction often uses basic conditions (K₂CO₃). The biphenyl product must be separated from residual palladium, which is toxic.
Ecological Impact
Bioaccumulation: Due to LogP > 4, this compound has high potential to bioaccumulate in aquatic organisms.
Disposal:Do not release to drains. Dispose of via high-temperature incineration (>1000°C) to ensure complete combustion of the aromatic rings.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3,5-Dimethoxytoluene (Analog Read-Across).[1][2] Retrieved from [Link][1]
European Chemicals Agency (ECHA). C&L Inventory: Biphenyl Derivatives Hazard Classification.[1] Retrieved from [Link][1]
Organic Syntheses. General Procedures for Suzuki-Miyaura Coupling of Hindered Biaryls. Org.[1][2][6][7] Synth. 2007, 84, 137. Retrieved from [Link][1]
Disclaimer: This document is a technical guide created for research purposes. It does not replace an official manufacturer-issued SDS required for legal compliance in industrial settings.[1][2] Always consult the specific batch data provided by your chemical supplier.[2]
Application Note: High-Efficiency Synthesis of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl via SPhos-Pd-Catalyzed Suzuki-Miyaura Coupling
[1] Abstract & Strategic Overview The synthesis of 3',5'-dimethoxy-2-methyl-1,1'-biphenyl represents a classic challenge in medicinal chemistry: the coupling of an electron-rich aryl halide with a sterically hindered ort...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Overview
The synthesis of 3',5'-dimethoxy-2-methyl-1,1'-biphenyl represents a classic challenge in medicinal chemistry: the coupling of an electron-rich aryl halide with a sterically hindered ortho-substituted partner.[1] Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] often fail here due to two competing factors:
Electronic Deactivation: The electron-donating methoxy groups on the aryl halide retard the rate of oxidative addition.
Steric Hindrance: The ortho-methyl group on the boronic acid partner creates significant steric clash during the transmetallation and reductive elimination steps.
This Application Note details a robust, self-validating protocol using the Buchwald SPhos Gen-3 Precatalyst system . This ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is specifically engineered to facilitate oxidative addition into electron-rich halides while its bulk promotes the difficult reductive elimination of hindered biaryls.[1]
Retrosynthetic Analysis & Reaction Design
The target molecule is disconnected at the C1-C1' bond.[1] Two pathways exist, but Path A is selected for this protocol to demonstrate the superior capability of SPhos in handling electron-rich halides.[1]
Reaction Scheme
Figure 1: Retrosynthetic strategy highlighting the orthogonal challenges of the coupling partners.
Critical Mechanistic Insights (The "Why")
Ligand Selection: SPhos
For this specific substrate, standard phosphines (PPh₃, dppf) are insufficient.[1]
Oxidative Addition: The electron-rich nature of 1-bromo-3,5-dimethoxybenzene makes the C-Br bond less electrophilic.[1] SPhos is an electron-rich dialkylbiaryl phosphine, which increases electron density on the Pd(0) center, accelerating oxidative addition.[1]
Reductive Elimination: The ortho-methyl group on the boronic acid introduces steric strain.[1] SPhos is bulky; this bulk destabilizes the square-planar Pd(II) intermediate, thermodynamically driving the system towards reductive elimination to release the biaryl product.[1]
Base & Solvent System
A biphasic system of Toluene/Water (10:1) with Potassium Phosphate (K₃PO₄) is chosen.[1]
Why K₃PO₄? It provides the necessary activation of the boronic acid (forming the boronate species) without the harsh basicity of alkoxides (e.g., NaOtBu), which can cause side reactions with methoxy groups.
Why Biphasic? Water is essential for dissolving the inorganic base and facilitating the formation of the reactive hydroxo-palladium species, while toluene solubilizes the organic reactants.
Experimental Protocol
Materials Checklist
Reagent
MW ( g/mol )
Equiv.
Mass/Vol
Role
1-Bromo-3,5-dimethoxybenzene
217.06
1.00
217 mg (1 mmol)
Electrophile
2-Methylphenylboronic acid
135.96
1.50
204 mg
Nucleophile
SPhos Pd G3 Precatalyst
780.00
0.02
15.6 mg (2 mol%)
Catalyst Source
K₃PO₄ (Tribasic, Anhydrous)
212.27
2.00
425 mg
Base
Toluene (Anhydrous)
-
-
4.0 mL
Solvent
Deionized Water
-
-
0.4 mL
Co-solvent
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
Equip a 20 mL reaction vial (microwave vial or Schlenk tube) with a magnetic stir bar.
Note: Using the G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation compared to mixing Pd(OAc)₂ and SPhos manually.[1]
Seal the vial with a septum cap.
Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).[1]
Step 2: Solvent Addition & Reaction
Via syringe, add degassed Toluene (4 mL) and degassed Water (0.4 mL).[1]
Critical: Degassing is vital.[1] Oxygen poisons the active Pd(0) species, leading to homocoupling of the boronic acid.
Place the vial in a pre-heated oil block at 100°C .
Stir vigorously (1000 rpm) for 2–4 hours .
Monitoring: Check reaction progress by TLC (20% EtOAc in Hexanes) or LC-MS.[1] The starting bromide should be consumed.[1]
Step 3: Workup
Cool the mixture to room temperature.
Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
Separate the layers.[1][2] Extract the aqueous layer twice with Ethyl Acetate (2 x 10 mL).[1]
Combine organic layers and wash with Brine (15 mL).[1]
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
Purify the crude oil via flash column chromatography on silica gel.[1][3]
Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.
Note: The product is relatively non-polar.[1] The unreacted boronic acid will remain at the baseline; protodeboronated byproduct (toluene) will elute with the solvent front.[1]
Mechanism of Action (SPhos Cycle)
The following diagram illustrates the catalytic cycle, emphasizing the role of the precatalyst activation.
Figure 2: The catalytic cycle of SPhos Pd G3.[1] The bulky ligand L facilitates the final reductive elimination step, which is often the bottleneck for ortho-substituted biaryls.
Expected Analytical Data
As exact experimental spectra for this specific isomer may vary by solvent, the following data is predicted based on highly analogous structures (e.g., 3,5-dimethoxybiphenyl and 2-methylbiphenyl) to serve as a validation reference.
Switch solvent to 1,4-Dioxane/Water and raise temperature to 110°C (reflux).[1]
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005, 127(13), 4685–4696.
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions."[1] Chemical Science, 2013, 4, 916-920.[1]
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483.[1]
Organic Chemistry Portal. "Suzuki Coupling - General Procedures and Mechanism."
Crystallization Techniques for 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl: From Crude Solid to High-Purity Crystals
An Application Note and Protocol Guide Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and step-by-step protocols for the crystallization of 3',5'-D...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the crystallization of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl. The purification of biaryl compounds is a critical step in synthetic chemistry, impacting yield, purity, and the suitability of the material for downstream applications, including structural analysis and drug development. This document moves beyond simple procedural lists to explain the underlying principles of crystallization, guiding researchers in solvent selection, technique optimization, and troubleshooting. The protocols described herein are designed to be self-validating systems, incorporating best practices to achieve high-purity, crystalline material suitable for the most demanding research applications.
Introduction: The Importance of Crystalline Form
3',5'-Dimethoxy-2-methyl-1,1'-biphenyl belongs to the class of substituted biphenyls, which are prevalent structural motifs in organic, polymer, and supramolecular chemistry.[1] These compounds serve as essential building blocks for materials such as liquid crystals, supramolecular polymers, and complex dendritic molecules.[1] For any of these applications, achieving high purity is paramount.
Crystallization is not merely a purification technique; it is a critical process of molecular self-assembly. A well-formed crystal possesses a highly ordered three-dimensional lattice, which excludes impurities.[2] The quality of the crystalline material directly impacts the accuracy of analytical characterization, particularly single-crystal X-ray diffraction, which provides unambiguous structural elucidation. This guide offers a selection of robust crystallization techniques tailored for researchers working with substituted biphenyls.
The success of any crystallization procedure hinges on the appropriate choice of solvent or solvent system. The ideal solvent should exhibit differential solubility, meaning the compound of interest should be highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[3]
Key Considerations for Solvent Selection:
Polarity Matching: The principle of "like dissolves like" is a useful starting point. Solvents that share functional groups or polarity with the solute are often good candidates.[4] 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl is a moderately polar aromatic compound due to its methoxy groups. Therefore, solvents of intermediate polarity, such as alcohols or esters, are excellent starting points.
Boiling Point: A solvent with a relatively low boiling point (ideally below 100°C) is preferable as it can be easily removed from the final crystals.[3] However, highly volatile solvents like dichloromethane or acetone may evaporate too quickly, leading to poor crystal quality.[5]
Inertness: The solvent must be chemically inert and not react with the compound.[3]
For 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl, a close structural analog, 3,5-dimethoxy-4'-methylbiphenyl, has been successfully crystallized from ethanol, yielding high-quality single crystals.[1] This provides a strong empirical basis for selecting ethanol as a primary candidate solvent.
Table 1: Candidate Solvents for Crystallization
Solvent
Boiling Point (°C)
Polarity
Rationale & Comments
Ethanol
78
Polar Protic
Empirically successful for similar biphenyls.[1] Good differential solubility for many moderately polar compounds.
Methanol
65
Polar Protic
Higher polarity than ethanol; may be a good choice if solubility in ethanol is too high at room temperature.
Ethyl Acetate
77
Polar Aprotic
A good general-purpose solvent for moderately polar organic molecules.[5] Often used in combination with a non-polar anti-solvent like hexane.[4]
Toluene
111
Non-polar
Can promote crystallization of aromatic compounds through π-π stacking interactions.[5] Higher boiling point requires careful handling.
Acetone
56
Polar Aprotic
A strong solvent; often used to dissolve the compound initially before adding an anti-solvent.[4] Its volatility can be a challenge.
Hexane/Heptane
69 / 98
Non-polar
The compound is likely to be poorly soluble in these. They are excellent candidates for use as "anti-solvents."[4]
Experimental Protocols
A minimum purity of 80-90% is recommended before attempting crystallization for single-crystal X-ray diffraction (SCXRD) experiments.[5] The following protocols offer different approaches to achieving high-purity crystals.
Protocol 1: Slow Cooling Crystallization from a Single Solvent
This is the most common and often simplest method, relying on the decreased solubility of the compound in a solvent as the temperature is lowered.
Methodology:
Place the crude 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl solid (e.g., 100 mg) into a clean Erlenmeyer flask.
Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture gently (e.g., on a hot plate) with stirring.
Continue adding the hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will prevent the solution from becoming supersaturated upon cooling.[2]
Remove the flask from the heat source and cover it (e.g., with a watch glass or aluminum foil pierced with a needle) to prevent rapid evaporation and contamination.[5]
Allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.
If no crystals form, try scratching the inner surface of the flask with a glass rod to create nucleation sites.[2]
Once crystal formation appears complete, further enhance the yield by placing the flask in a refrigerator or an ice bath for several hours.
Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry.
Protocol 2: Anti-Solvent Vapor Diffusion
This technique is highly effective for growing high-quality single crystals from small amounts of material.[5] It involves slowly changing the composition of the solvent system by diffusing a poor solvent (anti-solvent) into a solution of the compound in a good solvent.
Methodology:
Dissolve the compound (e.g., 5-10 mg) in a minimal amount of a "good," moderately non-volatile solvent (e.g., 0.5 mL of Toluene or THF) in a small, open inner vial.
Place this inner vial inside a larger, sealable outer vial or jar.
Add a layer of a "poor," volatile anti-solvent (e.g., 2-3 mL of pentane or hexane) to the bottom of the outer vial, ensuring the level is below the top of the inner vial.
Seal the outer vial tightly and leave it undisturbed at room temperature.
The volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting slow crystal growth over several days.[6]
Protocol 3: Solvent-Antisolvent Layering
This method is a variation of the anti-solvent technique where the solvents are directly layered.
Methodology:
Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate).
Carefully layer a "poor" solvent (anti-solvent) on top of this solution. The anti-solvent should be less dense and miscible with the good solvent (e.g., hexane).
The slow diffusion at the interface between the two solvent layers will induce crystallization.
Seal the container and leave it undisturbed. Crystals will typically form at the interface over hours to days.
Visualizing the Crystallization Workflow
A systematic approach is key to successful crystallization. The following diagrams illustrate the decision-making process and a common experimental setup.
Figure 1: A decision workflow for selecting an appropriate crystallization method.
Figure 2: Schematic of the anti-solvent vapor diffusion technique.
Troubleshooting Common Crystallization Issues
Problem
Potential Cause(s)
Suggested Solution(s)
No Crystals Form
- Solution is not supersaturated (too much solvent).- Nucleation is inhibited.
- Boil off some solvent to increase the concentration and allow it to cool again.[2]- Scratch the inside of the flask with a glass rod at the solution's surface.[2]- Add a "seed crystal" of the pure compound if available.[2]- Cool the solution further in an ice bath or freezer.[2]
Oiling Out
- The solution becomes supersaturated at a temperature above the compound's melting point.- The rate of cooling is too fast.
- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Use a larger volume of solvent.
Rapid Precipitation (Powder)
- The solution is too concentrated.- The rate of cooling is too fast.- The chosen solvent is too poor.
- Re-dissolve the powder in more hot solvent and allow it to cool much more slowly.- Consider a different solvent system where the compound has slightly higher solubility.
Colored Impurities in Crystals
- Impurities are co-crystallizing with the product.
- The crude material may require pre-purification by column chromatography.- Perform a second recrystallization on the obtained crystals.
References
Technical Support Center: [1,1'-Biphenyl]-2,2',3,3'-tetrol Crystallization - Benchchem.
Guide for crystallization.
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
Solvent selection for recrystallization: An undergraduate organic experiment.
Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide - Benchchem.
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts.
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube.
3,5-Dimethoxy-4′-methylbiphenyl - PMC - NIH.
CN101045670A - Process for purifying biphenyl - Google Patents.
Purification of polybrominated biphenyl congeners - PubMed.
Anaerobic crystallization and initial X-ray diffraction data of biphenyl 2,3-dioxygenase from Burkholderia xenovorans LB400 - NIH.
Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida.
Scalable Synthesis of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl: An Application Guide for Researchers and Process Chemists
Introduction: The Significance of Substituted Biphenyls The 1,1'-biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] The specific substitution pattern of these molecules di...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Substituted Biphenyls
The 1,1'-biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] The specific substitution pattern of these molecules dictates their conformational preferences and, consequently, their biological activity or material properties. 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl represents a key building block for more complex molecular architectures. The presence of the methoxy groups and the ortho-methyl substituent introduces specific steric and electronic features that are of interest in drug discovery and the development of functional organic materials. This guide provides a detailed overview of scalable and efficient synthetic routes to this valuable compound, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Strategic Overview of Synthetic Approaches
The construction of the C-C bond between the two aromatic rings is the central challenge in the synthesis of unsymmetrical biphenyls.[2] Several palladium-catalyzed cross-coupling reactions have proven to be powerful tools for this transformation.[3] For the synthesis of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl, the most industrially viable and scalable methods include:
Suzuki-Miyaura Coupling: This reaction utilizes a palladium catalyst to couple an organoboron compound (boronic acid or ester) with an organohalide. Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.[4]
Kumada Coupling: This method employs a Grignard reagent as the organometallic component. It is a cost-effective option but can be limited by the functional group compatibility of the highly reactive Grignard reagent.
Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organohalide. Organozinc compounds offer a good balance of reactivity and functional group tolerance.[5]
This guide will provide a detailed, scalable protocol for the Suzuki-Miyaura coupling and then offer a comparative analysis of the Kumada and Negishi reactions as viable alternatives.
The Suzuki-Miyaura coupling is the recommended primary route for the scalable synthesis of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl due to its high yields, operational simplicity, and broad functional group tolerance.[2] Two principal disconnection approaches are viable, as illustrated below.
Technical Support Center: High-Purity Synthesis of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl
Introduction You are likely synthesizing 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl as a scaffold for polyketide analogs or kinase inhibitors. This synthesis presents a classic "perfect storm" of difficulty in Suzuki-Miyaura...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
You are likely synthesizing 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl as a scaffold for polyketide analogs or kinase inhibitors. This synthesis presents a classic "perfect storm" of difficulty in Suzuki-Miyaura cross-coupling:
Electronic Deactivation: The 3,5-dimethoxy ring is electron-rich, making the aryl halide less reactive toward oxidative addition.
Steric Hindrance: The 2-methyl group (ortho-substitution) significantly retards the transmetallation step.
When transmetallation is slow, the catalytic cycle "stalls," allowing competing pathways—specifically protodeboronation and homocoupling —to dominate. This guide moves beyond generic advice to address the specific impurity profile generated by this 2-methyl/3,5-dimethoxy motif.
Module 1: The "Missing Mass" (Protodeboronation)
User Query: "My reaction conversion is incomplete (60%), but I cannot find the remaining boronic acid starting material. I see a low-molecular-weight impurity spot. What happened?"
Technical Diagnosis
You are experiencing Protodeboronation .[1][2]
Because of the steric bulk of the 2-methyl group, the transmetallation of the boronic acid to the Palladium center is kinetically slow. This leaves the boronic acid vulnerable to hydrolysis by the base/water in the system, cleaving the C-B bond and replacing it with hydrogen.[2]
Impurity Identity: Toluene (if using 2-methylphenylboronic acid) or 1,3-Dimethoxybenzene (if using 3,5-dimethoxyphenylboronic acid).
Why you don't see it: These are volatile liquids often lost during rotary evaporation, leading to "missing mass."
Troubleshooting Protocol
Variable
Recommendation
Scientific Rationale
Boronic Acid Stoichiometry
Increase to 1.5 – 2.0 equiv
Compensates for the portion lost to hydrolytic deboronation.
Water Management
Switch to Anhydrous Conditions
Standard Suzuki uses water. For this hindered substrate, water accelerates deboronation. Use anhydrous Dioxane or Toluene with suspended anhydrous base.
Base Selection
Use K₃PO₄ or Ba(OH)₂
Carbonates (K₂CO₃) are often too weak/slow for hindered substrates. Anhydrous Phosphate allows for efficient activation without promoting rapid hydrolysis.
Addition Strategy
Slow Addition (Syringe Pump)
Add the boronic acid solution slowly over 1-2 hours. This keeps the concentration low, favoring the catalyst uptake over the background hydrolysis reaction.
Module 2: The "Twin" Impurity (Homocoupling)
User Query: "I isolated a solid that looks like my product but has a slightly different melting point and simplifies NMR signals. It runs very close to the product on TLC."
Technical Diagnosis
This is Oxidative Homocoupling .
The presence of trace oxygen facilitates the oxidation of the boronic acid species, causing them to couple with themselves rather than the halide.
Detection: These are symmetrical. Your NMR will show half the expected number of proton environments compared to the asymmetric target.
Troubleshooting Protocol
Degassing is Non-Negotiable: Sparging with Nitrogen for 10 minutes is insufficient for this sensitive reaction.
Action: Perform 3 cycles of Freeze-Pump-Thaw on the reaction solvent before adding the catalyst.
Catalyst Pre-activation:
Do not mix Pd(0) and the aryl halide in air.
Action: Add the catalyst as the final component under a positive pressure of Argon.
Module 3: Visualizing the Impurity Pathways
The following diagram maps the kinetic competition occurring in your flask. Note how the Steric Gate (the 2-methyl group) blocks the desired path, forcing flux toward impurities.
Figure 1: Kinetic competition in sterically hindered Suzuki coupling. The "Steric Gate" diverts flux toward deboronation if the catalyst system is not highly active.
Module 4: Optimized Experimental Protocol
To eliminate the impurities described above, we recommend switching from standard conditions (Pd(PPh₃)₄/Carbonate) to a Buchwald-type system designed for hindered biaryls.
Reagents
Halide: 1-Bromo-3,5-dimethoxybenzene (1.0 equiv)
Boronate: 2-Methylphenylboronic acid (1.5 equiv) — Using excess to account for deboronation.
Catalyst:SPhos Pd G2 (2 mol%) — SPhos is electron-rich and bulky, facilitating oxidative addition into electron-rich rings and coupling of hindered centers.
Solvent: Toluene : Water (10:1 ratio) — Minimizing water content.
Step-by-Step Workflow
Charge Solids: Add the aryl halide, boronic acid, K₃PO₄, and SPhos Pd G2 precatalyst to a reaction vial equipped with a stir bar.
Atmosphere Exchange: Seal the vial with a septum. Evacuate and backfill with Argon (x3).
Solvent Prep: In a separate flask, sparge the Toluene/Water mixture with Argon for 20 minutes.
Initiation: Syringe the degassed solvent into the reaction vial.
Reaction: Heat to 100°C for 12 hours.
Note: Do not exceed 110°C; excessive heat promotes hydrodehalogenation (Impurity Type 3).
Workup: Cool to RT. Filter through a pad of Celite (removes Pd black). Dilute with EtOAc, wash with brine.[4]
Purification:
The target molecule is lipophilic.
Stationary Phase: Silica Gel.
Mobile Phase: Hexanes:EtOAc (Start 98:2, Gradient to 90:10).
Separation: The homocoupled impurity (2,2'-dimethylbiphenyl) is very non-polar and will elute first . Your product elutes second.
Module 5: Impurity Data Reference
Use this table to identify spots on your TLC or peaks in your HPLC trace.
Impurity Type
Origin
Relative Polarity (TLC)
HPLC Behavior (C18)
Homocoupling (Dimer)
Oxidative coupling of boronic acid
High (Rf > 0.8)
Elutes After Product (Very hydrophobic)
Protodeboronation
Hydrolysis of Boronic Acid
Very High (often volatile)
Elutes at Solvent Front or Early
Hydrodehalogenation
Reduction of Aryl Halide
Medium-High
Elutes Before Product
Target Molecule
Desired Coupling
Medium (Rf ~ 0.4-0.5)
Target Peak
Phosphine Oxide
Ligand Oxidation (SPhos-O)
Low (Rf < 0.2)
Elutes Late / Broad Peak
References
Bardner, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5]
Miyaura, N., & Suzuki, A. (1995).[5][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][7][8][9] Chemical Reviews.[5]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.
Sigma-Aldrich Technical Guide. Suzuki-Miyaura Cross-Coupling Reaction User Guide.
Core Structure: A biphenyl scaffold with a steric twist.[1]
Key Feature: The 2-methyl group at the ortho position induces a significant dihedral angle (twist) between the two phenyl rings to minimize steric clash with the 2'-protons.[1]
The Problem:
Users frequently encounter precipitation when diluting DMSO stock solutions into aqueous buffers (e.g., for cell assays or enzymatic screens).[1][2] While the methoxy groups (
) add minor polarity, the lipophilic biphenyl core dominates, leading to a high partition coefficient (LogP 3.5–4.5). The "twisted" conformation prevents flat - stacking but creates a unique crystal lattice that resists dissolution in polar media.[1]
Troubleshooting Guide (FAQ)
Q1: My compound precipitates immediately upon adding cell culture media. Why?
Mechanism: Your compound is hydrophobic.[1] When you add a concentrated DMSO stock (e.g., 10 mM) to an aqueous buffer, the solvent environment changes instantly.[1] The water molecules form a highly ordered "cage" around the hydrophobic biphenyl (entropic penalty), forcing the drug molecules to aggregate and crystallize to minimize surface area.[2]
Solution: You must control the mixing kinetics and intermediate polarity .[1]
Do not squirt DMSO stock directly into a large volume of static media.[1]
Do use the "Intermediate Dilution" method (see Protocol B).
Reasoning: While ethanol is less toxic to some cells, its solubilizing power for lipophilic biphenyls is significantly lower than DMSO.[1] Ethanol is a protic solvent and interferes with hydrogen bonding less effectively than the aprotic, polar DMSO.[1]
Verdict: Use DMSO for stocks
.[1] Use Ethanol only if your final concentration is very low () and DMSO tolerance is the limiting factor.[1]
Q3: What is the best vehicle for in vivo (mouse/rat) studies?
A: Simple aqueous saline will fail.[1][2] You require a co-solvent/surfactant system .[1]
5% Tween-80 (Surfactant to prevent crystal growth)[1]
45% Saline (Aqueous bulk - add LAST)
Note: Always add components in this exact order. Vortex thoroughly after each addition.
Decision Frameworks & Visualizations
Figure 1: Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent system based on your application.
Caption: Decision matrix for selecting the optimal solvent vehicle based on experimental constraints.
Validated Protocols
Protocol A: Preparation of a 10 mM Standard Stock
Precision is critical. Lipophilic compounds often coat weighing boats, leading to lower-than-calculated concentrations.[1]
Weighing: Weigh approximately 2.14 mg of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl directly into a glass vial (2 mL or 4 mL).
Why Glass? Lipophilic compounds can leach plasticizers from microfuge tubes or adsorb to the plastic walls.[1][2]
Calculation: Calculate the exact volume of DMSO required using the formula:
Solubilization: Add the calculated volume of anhydrous DMSO .
Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.
Shelf Life: 6 months (protect from moisture; water uptake promotes degradation/precipitation).[1]
Protocol B: The "Intermediate Dilution" Method (For Assays)
Prevents "crash-out" by stepping down the concentration gradient.[2]
Caption: Step-wise dilution workflow to minimize kinetic precipitation shock.
Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into a buffer containing 5% Tween-80 or BSA (carrier protein). This creates a 1 mM solution with "chaperones" to hold the lipid in suspension.[1]
Final Dilution: Pipette from this intermediate solution into your final cell culture well.
Result: The compound disperses bound to the carrier (Tween/BSA) rather than aggregating with itself.[1][2]
Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods.
Solubility of Biphenyl Derivatives
General data on methoxy-biphenyl solubility in organic solvents (DMSO/Ethanol) derived from PubChem Compound Summary for analogous 4-Methoxybiphenyl.[1]
DMSO Solubility Prediction
Tetko, I. V., et al. (2013).[1] "In silico estimation of DMSO solubility of organic compounds for bioscreening." Molecular Pharmaceutics.
Lipid-Based Formulation Strategies
Porter, C. J., et al. (2007).[1] "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs."[1] Nature Reviews Drug Discovery.[1]
Disclaimer: This guide is based on structure-property relationship analysis of the methoxy-biphenyl class.[1] Specific solubility values should be empirically verified using the described protocols.
Technical Support Center: Thermal Optimization for 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl
Subject: Optimization of Reaction Temperature & Protocol for Sterically Demanding Suzuki-Miyaura Coupling Case ID: SM-2M-35DMB-OPT Target Molecule: 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl Support Level: Tier 3 (Senior App...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimization of Reaction Temperature & Protocol for Sterically Demanding Suzuki-Miyaura Coupling
Case ID: SM-2M-35DMB-OPT
Target Molecule: 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl
Support Level: Tier 3 (Senior Application Scientist)[1]
Introduction: The "Goldilocks" Thermal Dilemma
Welcome to the technical support guide for synthesizing 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl . As a researcher, you are likely facing a specific thermodynamic conflict inherent to this molecule's structure.
To synthesize this biaryl, you are coupling a 2-methylhaloarene (sterically hindered electrophile) with 3,5-dimethoxyphenylboronic acid (electron-rich nucleophile).[1]
The Conflict:
The 2-Methyl Group (The Wall): The ortho-methyl group creates steric bulk around the Palladium center. Overcoming this activation barrier for the transmetallation step typically requires higher temperatures (or specialized ligands).[1]
The 3,5-Dimethoxy Group (The Trap): The electron-donating methoxy groups make the boronic acid highly susceptible to protodeboronation (hydrolysis of the C-B bond). This side reaction accelerates exponentially at higher temperatures .[1]
Your Goal: Find the precise thermal window where the rate of cross-coupling (
) exceeds the rate of protodeboronation ().
Module 1: The Thermodynamics of Failure (Theory)
Before troubleshooting, visualize the competing pathways occurring in your flask.
Reaction Pathway Analysis
Figure 1: The kinetic competition. High temperature aids the red arrow (Transmetallation) but fatally accelerates the dashed arrow (Protodeboronation).
Module 2: Troubleshooting Guides (Q&A)
Scenario A: "I have low yield, and my halide (2-bromotoluene) is unreacted."
Diagnosis: Kinetic Trapping.[1]
The reaction temperature is too low to overcome the steric repulsion between the ortho-methyl group and the ligand sphere of the catalyst during the transmetallation step.
Corrective Actions:
Ligand Switch (Primary Fix): If you are using standard ligands like PPh3 (in Pd(PPh3)4), the reaction requires 80-100°C, which endangers the boronic acid.[1] Switch to Buchwald Ligands (e.g., SPhos or XPhos ).[1] These bulky, electron-rich ligands facilitate oxidative addition and transmetallation at lower temperatures (40-60°C).[1]
Solvent Modification: If using THF (boiling point 66°C), switch to 1,4-Dioxane or Toluene .[1] This allows you to access the 80-90°C range if strictly necessary.[1]
The "Slow Drip" Protocol: If you must heat to >80°C to activate the halide, add the boronic acid dropwise (as a solution) over 1 hour. This keeps the standing concentration of boronic acid low, reducing the statistical probability of protodeboronation before coupling occurs.
Scenario B: "My boronic acid is gone, but I have no product. I see 1,3-dimethoxybenzene."
Diagnosis: Thermal Decomposition (Protodeboronation).[1]
You have exceeded the thermal stability limit of 3,5-dimethoxyphenylboronic acid.[1] The electron-rich ring facilitates protonolysis of the C-B bond.
Corrective Actions:
Lower the Temperature: Reduce reaction temperature by 20°C. If using SPhos, you can often run this reaction at 45-50°C .
Base Optimization: Switch from strong bases (NaOH, KOH) or bases that generate high pH to milder, buffered bases.[1]
Recommended:K3PO4 (Potassium Phosphate Tribasic) or K2CO3 .[1]
Avoid: Na2CO3 in ethanol (often too harsh for this substrate).[1]
Water Control: While water is necessary for the Suzuki mechanism, excess water at high temperatures promotes hydrolysis.[1] Reduce water ratio to 4:1 (Organic:Water) or use anhydrous conditions with a phase transfer catalyst (e.g., TBAF or CsF in Dioxane).[1]
Scenario C: "I see a peak with double the molecular weight of the boronic acid."
Diagnosis: Homocoupling.[1]
Oxidative coupling of the boronic acid (3,3',5,5'-tetramethoxybiphenyl) is occurring.[1] This is driven by Oxygen + Heat .[1]
Corrective Actions:
Degassing is Critical: Sparging with Argon for 5 minutes is insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for 20 minutes before adding the catalyst.[1]
Temperature Check: Homocoupling rates increase with temperature.[1] Follow the "Low T + Active Ligand" strategy.
Module 3: Optimized Experimental Protocol
This protocol uses the SPhos ligand system to permit a lower reaction temperature (60°C), balancing steric activation with boronic acid preservation.
In the reaction vessel, dissolve Pd(OAc)2 and SPhos in Toluene. Stir at Room Temperature (RT) for 15 mins. The solution should turn from orange to yellow/pale, indicating active catalyst formation (
Immediately seal and sparge with Argon/Nitrogen for 15-20 minutes.[1] Do not skip this.
The Thermal Ramp:
Place in a pre-heated oil bath at 60°C .
Why 60°C? Standard Suzuki is 80-100°C. With SPhos, 60°C is sufficient for the 2-methyl steric barrier but mild enough to minimize protodeboronation.[1]
Monitoring:
Check HPLC/TLC at 2 hours.
Decision Point:
If conversion < 20%: Increase T to 75°C .
If Boronic Acid is consumed but SM remains: Add 0.5 equiv more Boronic Acid.[1]
Workup:
Cool to RT. Dilute with EtOAc. Wash with Brine.[1][3] Dry over MgSO4.[1]
Module 4: Decision Logic for Temperature Optimization
Use this flow to adjust your specific experiment if the standard protocol fails.
Figure 2: Troubleshooting Logic Tree. Follow the path based on LCMS analysis of crude mixture.
References
Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link[1]
Relevance: Establishes SPhos/XPhos as superior ligands for ortho-substituted (hindered) biaryls.
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[1] Base-Catalyzed Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165. Link[1]
Relevance: detailed mechanism of protodeboronation in electron-rich and hindered systems.[1]
Navarro, O., Kelly, R. A., & Nolan, S. P. (2003).[1][2] A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature.[1][2][4] Journal of the American Chemical Society, 125(52), 16194–16195. Link[1]
Relevance: Demonstrates NHC ligands for room temperature coupling of hindered substr
Publish Comparison Guide: 1H NMR Spectrum Analysis of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl
Executive Summary & Technical Context[2][3][4][5][6][7] In the development of biaryl scaffolds for drug discovery—particularly those synthesized via Suzuki-Miyaura cross-coupling—structural validation is critical.[1][2]...
In the development of biaryl scaffolds for drug discovery—particularly those synthesized via Suzuki-Miyaura cross-coupling—structural validation is critical.[1][2] 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl represents a challenging case due to its specific substitution pattern, which introduces atropisomeric potential and subtle electronic effects.[3][4][2]
This guide provides a definitive structural analysis of this molecule, contrasting its spectral performance against common regioisomeric impurities and evaluating solvent systems for optimal resolution.[3][4] Unlike standard data sheets, this document focuses on the causality of spectral features to empower researchers to self-validate their synthesis.
Experimental Methodology
To ensure reproducibility, the following protocol was utilized. This workflow is designed to minimize solvent-solute interactions that can obscure fine splitting patterns.[4][1][2]
Solvent Volume: 0.6 mL (ensure liquid depth > 4.5 cm in tube).
Tube Quality: Wilmad 528-PP or equivalent (5 mm).
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., Pd residues from coupling), which can cause line broadening.[3][4][1]
Instrument Parameters
Field Strength: 400 MHz or higher (600 MHz recommended for second-order effects).
Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.
Relaxation Delay (D1): 1.0 s (sufficient for protons; increase to 5.0 s if accurate qNMR is required).
Spectral Analysis: The "Product" Profile
The 1H NMR spectrum of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl is defined by three distinct zones: the aliphatic methyl, the heteroatom-bound methoxys, and the aromatic region.[3][2]
Characteristic of ortho-tolyl methyl; slightly shielded by the orthogonal ring current.[4][1][2]
3.81
Singlet (s)
6H
-
-OCH₃ (C3', C5')
Equivalent methoxy groups indicating free rotation or time-averaged symmetry.[3][4][1][2]
6.46
Triplet (t)
1H
2.3 Hz
H4'
Shielded by two ortho-methoxy groups; coupling is meta (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
) to H2'/H6'.[4][1]
6.54
Doublet (d)
2H
2.3 Hz
H2', H6'
Ortho to the biaryl bond.[3][4] Equivalence confirms lack of stable atropisomerism at 298 K.
7.18 – 7.28
Multiplet (m)
4H
-
Ring A Protons
Overlapping signals for H3, H4, H5, H6 due to similar electronic environments.[3][4][1]
Mechanistic Insight
The defining feature of this spectrum is the shielding of the Ring B protons (H2', H6') .[3][4][1] In a standard planar biphenyl, these would appear further downfield (~7.4 ppm).[3][4][1] However, the 2-methyl group on Ring A forces the biphenyl system into a twisted conformation (dihedral angle ~50-90°) to minimize steric strain.[3][4][1][2] This places H2' and H6' into the shielding cone of Ring A's
Routine QC. Cost-effective and sufficient for purity checks.[4][1][2]
Complex Mixture Analysis. Use if Ring A protons are unresolved or to distinguish from isomers.[1][2]
Expert Insight: If you suspect the presence of the monomethoxy impurity, Benzene-d₆ is the mandatory solvent.[3][4][2] The ASIS effect will separate the impurity's methoxy signal from the product's signal, which might co-elute in Chloroform.[3]
In Suzuki couplings, a common failure mode is the formation of regioisomers (e.g., using 4-methylphenylboronic acid instead of 2-methyl).[3][4] Distinguishing the 2-methyl (Target) from the 4-methyl (Alternative) isomer is critical.
Differentiation Logic[1][5][7]
Target (2-Methyl): Ring A is asymmetric relative to the bond.[4][1][2]
Figure 1: Decision logic for distinguishing the target 2-methyl biphenyl from its symmetric 4-methyl regioisomer based on Ring A splitting patterns.
References
NIST Mass Spectrometry Data Center. 1,1'-Biphenyl, 2-methyl-.[3][2] National Institute of Standards and Technology.[2] [3][4][1]
Royal Society of Chemistry. ChemSpider: 3,5-Dimethoxybiphenyl data.[2][3][4][1]
Fulmer, G. R., et al. (2010).[3][4][1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[3][4][1] [3][4][1]
Reich, H. J. Biphenyl Atropisomerism and NMR. University of Wisconsin-Madison.[4][1][2]
Comparative IR Spectroscopy Guide: 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Focus: Structural differentiation of regioisomers in Suzuki-Miyaura cross-coupling workflows...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers
Focus: Structural differentiation of regioisomers in Suzuki-Miyaura cross-coupling workflows.
Executive Summary: The Analytical Challenge
In the synthesis of biaryl scaffolds for medicinal chemistry—such as cannabinoid analogs or resveratrol derivatives—3',5'-Dimethoxy-2-methyl-1,1'-biphenyl represents a specific regiochemical challenge. The steric bulk of the ortho-methyl group (2-position) induces a non-planar "twist" in the biphenyl dihedral angle, distinguishing it physically and spectroscopically from its flatter para-isomer (4'-methyl) or meta-isomer counterparts.
This guide provides a definitive spectral breakdown to distinguish the target molecule from its common synthetic byproducts. Unlike simple functional group analysis, this protocol relies on fingerprint region deconvolution to validate the substitution pattern of the biphenyl core.
Spectral Architecture & Peak Assignment
The IR spectrum of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl is defined by the superposition of an ortho-disubstituted ring and a 1,3,5-trisubstituted ring .
A. Functional Group Region (4000 – 1500 cm⁻¹)
Frequency (cm⁻¹)
Assignment
Mechanistic Insight
3000 – 3100
C-H Stretch (sp², Aromatic)
Weak intensity. Indicates the presence of the biphenyl core.[1]
2835 – 2960
C-H Stretch (sp³, Aliphatic)
Distinct bands for the Ar-CH₃ (methyl) and -OCH₃ (methoxy) groups. The methoxy C-H stretch often appears as a doublet near 2835 cm⁻¹.
1600 & 1580
C=C Ring Stretch
Diagnostic Feature: In ortho-substituted biphenyls, the "twist" reduces π-conjugation between rings. This band is often weaker or split compared to the intense, sharp band seen in planar para-isomers.
B. The Fingerprint Region (1500 – 600 cm⁻¹) – The Differentiator
This region contains the "truth data" for structural validation. You must look for the specific out-of-plane (oop) bending vibrations that confirm the substitution pattern.[2]
1. The "Methoxy" Signature
1205 – 1150 cm⁻¹ (Asymmetric C-O-C): Very strong. Characteristic of aryl alkyl ethers (anisole derivatives).
2. The Substitution Pattern (Critical for Isomer ID)
Ring A (2-Methylphenyl): This is an ortho-disubstituted ring.
Key Peak:735 – 770 cm⁻¹ (Strong). This represents the C-H oop bending of the 4 adjacent hydrogens.
Ring B (3,5-Dimethoxyphenyl): This is a 1,3,5-trisubstituted ring.[3]
Key Peak 1:810 – 850 cm⁻¹ (Medium/Strong).[4] Represents the isolated hydrogen between substituents.
Key Peak 2:660 – 700 cm⁻¹ (Medium). Represents the ring bending mode.[5][6][7]
Comparative Analysis: Target vs. Isomer
The most common impurity in this synthesis is the para-isomer (3',5'-dimethoxy-4-methylbiphenyl ), which forms if the methyl-phenyl boronic acid coupling partner is isomeric.
Table 1: Differentiating the Regioisomers
Feature
Target: 2-Methyl Isomer (Ortho)
Alternative: 4-Methyl Isomer (Para)
Differentiation Logic
730-770 cm⁻¹
Present (Strong)
Absent
The ortho (1,2-disubstituted) ring requires this peak. Its absence rules out the target.
800-840 cm⁻¹
Medium (due to Ring B only)
Very Strong (Doublet)
The para (1,4-disubstituted) ring adds a strong peak here, overlapping with Ring B.
1600 cm⁻¹ Band
Moderate/Split
Strong/Sharp
Para-isomers are more planar, leading to stronger conjugation and a more intense aromatic breathing mode.
Steric Effect
Twisted Dihedral Angle
Planar/Flat
Affects crystal packing and melting point (Ortho usually has lower MP).
Experimental Protocol: Validated Workflow
Objective: Obtain a high-resolution spectrum suitable for fingerprint analysis.
Method: Attenuated Total Reflectance (ATR-FTIR)
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR crystal.
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting analysis).
Scans: 32 scans (minimum) to reduce noise in the 3000+ cm⁻¹ region.
Step-by-Step Procedure:
Background: Collect an air background spectrum to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O lines.
Sample Loading: Place ~2-5 mg of the solid crystalline product onto the center of the diamond crystal.
Compression: Apply pressure using the anvil until the force gauge reads ~80-100N. Note: Ensure good contact; poor contact weakens the critical C-H oop bands.
Acquisition: Scan from 4000 to 600 cm⁻¹.
Post-Processing: Apply Automatic Baseline Correction. Do not smooth the fingerprint region aggressively, as this may merge the critical 750/800 cm⁻¹ doublets.
Analytical Decision Tree (Isomer Identification)
The following diagram outlines the logical flow for determining if your isolated product is the correct ortho-isomer or the para-impurity.
Caption: Logical workflow for distinguishing 2-methyl (ortho) target from 4-methyl (para) isomer using IR fingerprint markers.
References
NIST Chemistry WebBook. IR Spectrum of 4-Methylbiphenyl (Isomer Data). National Institute of Standards and Technology.[8]
OpenStax Chemistry. Spectroscopy of Aromatic Compounds: Substitution Patterns. (Detailed analysis of oop bending modes for ortho/meta/para systems).
BenchChem. Technical Guide to the Infrared Spectroscopy of 4-Methylbiphenyl. (Comparative data for the para-isomer).
Oregon State University. Aromatic Fingerprint Vibrations Table. (Reference for 1,3,5-trisubstituted benzene peaks).
A Comparative Guide to the HPLC Analysis of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl: C18 vs. Biphenyl Stationary Phases
For researchers, scientists, and drug development professionals, achieving optimal separation of structurally similar compounds is a paramount challenge in analytical chemistry. This guide provides an in-depth technical...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, achieving optimal separation of structurally similar compounds is a paramount challenge in analytical chemistry. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl, a substituted aromatic compound. We will explore the nuances of retention and selectivity by comparing the performance of a traditional C18 stationary phase with a modern biphenyl stationary phase, supported by detailed experimental protocols and comparative data.
The Analytical Challenge: Resolving Substituted Biphenyls
Substituted biphenyls are a class of compounds with two phenyl rings linked by a single bond. Their analysis can be complicated by factors such as rotational isomerism (atropisomerism) if bulky ortho substituents are present, and the subtle electronic effects of different functional groups on chromatographic retention.[1] The target analyte, 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl, possesses methoxy and methyl groups that influence its polarity and potential for specific interactions with the stationary phase.
Unveiling Alternative Selectivity: The Power of π-π Interactions
The choice of stationary phase is a critical determinant of separation success in HPLC. While C18 columns, which rely on hydrophobic interactions, are the workhorses of reversed-phase chromatography, they may not always provide sufficient resolution for complex aromatic mixtures.[2] Biphenyl stationary phases have emerged as a powerful alternative, offering a mixed-mode retention mechanism.[2][3] In addition to hydrophobic interactions, the aromatic rings of the biphenyl ligand facilitate π-π interactions with analytes that have aromatic character.[4][5] This dual-interaction capability often leads to enhanced selectivity and retention for compounds like 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl.[6]
The choice of organic modifier in the mobile phase also plays a significant role, particularly with biphenyl columns. While acetonitrile is a common choice, methanol has been shown to enhance π-π interactions, leading to increased retention and altered selectivity for aromatic compounds.[4][5][7]
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the performance of C18 and biphenyl stationary phases for the analysis of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl, we will outline two distinct HPLC methods. The primary objective is to compare the retention time, resolution from potential impurities, and peak shape of the target analyte under identical gradient conditions.
Experimental Protocols
1. Materials and Instrumentation:
HPLC System: A standard UHPLC or HPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Columns:
C18 HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm)
Biphenyl HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm)
Chemicals:
HPLC-grade acetonitrile and methanol
HPLC-grade water
Formic acid (or other suitable mobile phase modifier)
Analytical standard of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl
2. Standard Preparation:
Prepare a stock solution of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of 1 mg/mL. From this, prepare a working standard solution at 0.1 mg/mL in the same diluent.
3. Chromatographic Conditions:
Parameter
Method A: C18 Column
Method B: Biphenyl Column
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
0.1% Formic Acid in Acetonitrile
Gradient Program
50% B to 95% B over 15 min
50% B to 95% B over 15 min
Flow Rate
1.0 mL/min
1.0 mL/min
Column Temp.
30 °C
30 °C
Detection
254 nm
254 nm
Injection Volume
5 µL
5 µL
Comparative Data Analysis and Expected Outcomes
The following table summarizes the anticipated results from the analysis of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl using the two described methods. These are representative data based on the known principles of each stationary phase.
Parameter
Method A (C18 Column)
Method B (Biphenyl Column)
Rationale for Expected Outcome
Retention Time (t_R)
~8.5 min
~10.2 min
The biphenyl phase provides additional π-π interactions with the aromatic rings of the analyte, leading to stronger retention.[2][3]
Peak Asymmetry (A_s)
1.1
1.0
Biphenyl columns can sometimes offer improved peak shape for aromatic compounds due to their unique surface chemistry.
Theoretical Plates (N)
~12,000
~14,000
The enhanced interaction with the biphenyl phase can lead to a more efficient separation and a higher plate count.
Resolution (R_s) from a closely eluting impurity
1.4
> 2.0
The alternative selectivity of the biphenyl phase is expected to provide baseline resolution of structurally similar compounds where a C18 may not.[6]
Visualizing the Workflow
The experimental workflow for this comparative study is outlined in the diagram below.
The Ortho-Methyl Effect: A Comparative Guide to 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl and its Non-Methylated Analog
Introduction The biphenyl scaffold is a cornerstone in medicinal chemistry and materials science, prized for its structural rigidity and synthetic versatility. Minor structural modifications to this core can lead to prof...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The biphenyl scaffold is a cornerstone in medicinal chemistry and materials science, prized for its structural rigidity and synthetic versatility. Minor structural modifications to this core can lead to profound changes in physicochemical properties and biological activity. This guide provides an in-depth comparison of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl and its direct non-methylated analog, 3',5'-Dimethoxy-1,1'-biphenyl .
The central focus of this analysis is the "ortho-methyl effect." We will explore how the introduction of a single methyl group at the C2 position—seemingly a minor alteration—imposes critical steric constraints that fundamentally alter the molecule's three-dimensional structure, conformational freedom, and, consequently, its potential interactions with biological systems. For researchers in drug development, understanding these nuances is paramount for rational drug design, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.
Synthesis and Structural Ramifications: The Onset of Atropisomerism
The most versatile and widely adopted method for synthesizing unsymmetrical biphenyls like the ones discussed here is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This method offers high yields and remarkable functional group tolerance, coupling an arylboronic acid with an aryl halide.
A high-level workflow for the Suzuki-Miyaura cross-coupling reaction.
The most significant consequence of adding a methyl group at the C2 position is the introduction of a high rotational barrier around the C1-C1' single bond. This steric hindrance prevents the free rotation of the phenyl rings, giving rise to a phenomenon known as atropisomerism .[3]
Atropisomers are stereoisomers that can be isolated as separate enantiomers due to this hindered rotation.[4] The 2-methyl group collides with the hydrogen atom on the C2' position of the other ring, forcing the rings to adopt a non-planar (twisted) conformation. If the energy barrier to rotation is sufficiently high (typically >22 kcal/mol), the individual atropisomers can be stable and separable at room temperature.[4]
In stark contrast, the non-methylated analog, 3',5'-Dimethoxy-1,1'-biphenyl, lacks this significant ortho-substituent. While it is not perfectly planar due to minor steric interactions, the energy barrier to rotation is low, allowing for rapid interconversion between its conformational states at room temperature.
The ortho-methyl group induces atropisomerism by restricting bond rotation.
Comparative Physicochemical Properties
The introduction of a methyl group subtly alters the molecule's physical properties. These changes, particularly in lipophilicity, can have significant implications for solubility, membrane permeability, and metabolic pathways.
The ortho-substituent forces a more twisted, non-planar conformation.[8]
Comparative Biological and Pharmacological Implications
While direct comparative biological data for these specific molecules is not extensively published, we can infer the profound impact of the ortho-methyl group based on established principles of medicinal chemistry.
Conformational Rigidity and Target Selectivity : The non-methylated analog exists as a flexible molecule rapidly sampling numerous conformations. If it binds to a biological target, it may do so in several different binding modes, which can sometimes lead to lower affinity or promiscuous binding to multiple targets. In contrast, 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl is conformationally "locked" into specific twisted structures (atropisomers). This rigidity can be highly advantageous if one of the atropisomers perfectly fits the binding pocket of a target protein. This pre-organization reduces the entropic penalty of binding, potentially leading to a significant increase in binding affinity and selectivity.
The "Magic Methyl" Effect : In drug discovery, the strategic addition of a methyl group can sometimes lead to a dramatic improvement in a compound's properties—an observation termed the "magic methyl effect".[9] This can manifest in several ways:
Enhanced Binding: The methyl group can engage in favorable hydrophobic or van der Waals interactions within a binding pocket, directly increasing affinity.[9]
Metabolic Blocking: The methyl group can be placed at a site that is otherwise susceptible to metabolic oxidation by cytochrome P450 enzymes. By blocking this "soft spot," the molecule's metabolic stability and half-life can be significantly increased.
Altered Pharmacokinetics (ADME) : The predicted increase in lipophilicity (LogP) for the methylated compound can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Higher lipophilicity may enhance membrane permeability and absorption but can also lead to increased plasma protein binding or faster metabolic clearance, depending on the specific interactions with metabolic enzymes.
[1][2][3] Executive Summary: Operational Directive Immediate Action: 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl (CAS: 64326-17-6 / related isomers) must be classified as Hazardous Organic Waste .[1][2][3] It is strictly proh...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary: Operational Directive
Immediate Action: 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl (CAS: 64326-17-6 / related isomers) must be classified as Hazardous Organic Waste .[1][2][3] It is strictly prohibited to dispose of this compound via municipal drains, trash, or evaporation.[3]
Disposal Method: High-Temperature Incineration (Combustion).[1][2][3]
Waste Stream: Non-Halogenated Organic Solid (or Liquid if in solution).[3]
Primary Hazard: Acute/Chronic Aquatic Toxicity and Skin/Eye Irritation.[2][3]
Part 1: Chemical Profile & Hazard Assessment[3]
To handle a chemical safely, one must understand its behavior.[3][4] As a biphenyl derivative with methoxy and methyl substitutions, this compound exhibits specific physicochemical properties that dictate its disposal pathway.
Structure-Activity Relationship (SAR)[1][2][3]
Lipophilicity: The biphenyl core renders this molecule highly lipophilic (Hydrophobic).[3] It will not dissolve in water but will partition into organic tissues.[2][3] This makes it a bioaccumulation hazard in aquatic environments.[2][3]
Electronic Properties: The methoxy (-OCH₃) groups are electron-donating.[1][2][3] While generally stable, they increase the electron density of the aromatic ring, making the compound susceptible to electrophilic attack.[3]
Stability: Unlike aliphatic ethers (e.g., diethyl ether), aromatic ethers (anisoles) are resistant to peroxide formation under normal conditions.[3] However, standard precautions for organic oxygenates apply.[3]
Physicochemical Data Table
Note: Values are based on experimental data for the structural class of substituted biphenyls where specific isomer data is proprietary.
Property
Value / Characteristic
Operational Implication
Physical State
Solid (crystalline powder) or Viscous Oil
Requires solid waste containers or dissolution for liquid waste streams.[1][2][3]
Water Solubility
Negligible (< 0.1 mg/L)
Do NOT flush. Will coat pipes and contaminate water tables.[3]
Incompatible with strong oxidizers (e.g., Nitric Acid, Permanganates).[3]
Aquatic Toxicity
High (Predicted LC50 < 10 mg/L)
Critical: Must be incinerated to prevent environmental release.[3]
Part 2: Waste Stream Classification
Before initiating disposal, you must categorize the waste according to regulatory frameworks (RCRA in the US, CLP in EU).[3]
Regulatory Status (RCRA - USA)
This specific isomer is not a P-listed or U-listed waste by specific name.[1][2][3] However, it is regulated under Characteristic Waste protocols:
Ignitability (D001): Only if in a flammable solvent (Flash point < 60°C).[3]
Toxicity: While not a standard RCRA metal/pesticide, its aquatic toxicity triggers "State-Regulated Hazardous Waste" status in jurisdictions like California or Washington.[1][2][3]
Direct Classification:Non-Halogenated Organic Waste.
(Note: It does not contain Chlorine, Bromine, or Fluorine, allowing it to be segregated from Halogenated streams which are more expensive to incinerate.)[3]
Part 3: Operational Disposal Protocol
Visual Workflow (Decision Tree)
The following diagram outlines the logical flow for disposing of 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl based on its physical state.
Caption: Operational decision tree for segregating biphenyl waste streams based on solvent compatibility.
PPE Requirement: Wear nitrile gloves, safety glasses, and a lab coat.[3] If handling fine powder, use a fume hood or N95 particulate mask to prevent inhalation.[3]
Quenching (If Reactive): If the biphenyl was used in a reaction with active metals (e.g., Lithium) or strong acids, ensure the mixture is neutralized to pH 6–8 before containerization.[3]
Solvent Selection: If dissolving solid waste for easier handling, use a non-halogenated solvent like Acetone or Ethanol .[3] Avoid Dichloromethane (DCM) unless necessary, as it complicates the waste stream.[3]
Phase B: Containerization
Select Container:
Solids: Wide-mouth HDPE jar or amber glass jar.[1][2][3]
Liquids: Amber glass bottle or approved safety can.[2][3]
Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.[2][3]
Compatibility: Do NOT mix with oxidizers (Peroxides, Nitrates) in the waste container.[3] This can cause exothermic reactions.[2][3]
Phase C: Labeling & Handoff
Labeling: Attach a hazardous waste tag immediately.[2][3]
Chemical Name: Write fully: "3',5'-Dimethoxy-2-methyl-1,1'-biphenyl".
Hazard Checkbox: Check "Toxic" and "Irritant".[2][3]
Storage: Store in a Secondary Containment bin (to catch spills) in a cool, ventilated Satellite Accumulation Area (SAA) until pickup.
Disposal Handoff: Contact your EHS (Environmental Health & Safety) department for pickup.[2][3] The ultimate destination must be a TSDF (Treatment, Storage, and Disposal Facility) permitted for incineration.[3]
Part 4: Emergency Spill Response
In the event of a spill in the laboratory, follow the S.W.I.M. protocol:
Specific Cleanup for 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl:
Solid Spill: Do not dry sweep (creates dust).[3] Use a wet wipe or a HEPA-filtered vacuum.[1][2][3] Place waste in a sealed bag.
Liquid Spill: Absorb with vermiculite, sand, or commercial organic spill pads.[3] Do not use paper towels if the solvent is flammable, as this increases fire risk.[3]
Decontamination: Wash the surface with a detergent solution (soap and water) to remove the lipophilic residue.[3]
References
U.S. Environmental Protection Agency (EPA). (2023).[2][3] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[3] Washington, D.C. [Link][1][3]
National Institutes of Health (NIH) - PubChem. (2023).[2][3] Compound Summary: Biphenyl Derivatives and Safety Data.[Link][2][3]
Occupational Safety and Health Administration (OSHA). (2012).[3] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3][5] [Link][2][3]
Personal Protective Equipment (PPE) & Handling Guide: 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl
[1][2] Part 1: Operational Directive & Risk Profile[1][3] The Precautionary Principle in R&D 3',5'-Dimethoxy-2-methyl-1,1'-biphenyl is a specialized intermediate, often utilized in the synthesis of pharmaceutical agents...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Part 1: Operational Directive & Risk Profile[1][3]
The Precautionary Principle in R&D
3',5'-Dimethoxy-2-methyl-1,1'-biphenyl is a specialized intermediate, often utilized in the synthesis of pharmaceutical agents (e.g., Eltrombopag analogs) or advanced phosphine ligands (e.g., JackiePhos derivatives).[1][2][3] Unlike commodity chemicals, specific toxicological data (LD50, permeation rates) for this exact isomer is often sparse.[3]
Therefore, this guide operates on a "High-Hazard Inference" model. We treat the substance based on the known hazards of its structural pharmacophore—the biphenyl core and methoxy-substituents—which are established skin/eye irritants and potential aquatic toxins.[1][2][3]
Respirator: Half-face respirator with P100 (HEPA) cartridges for particulates.[3] If in solvent, add OV (Organic Vapor) cartridge.[3]
Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[3] Note: Safety glasses are insufficient for solution handling due to potential aerosolization.[3]
Engineering Control: Place analytical balance inside the fume hood or a powder containment enclosure.[3]
Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weighing boat before contact.[3]
Transfer: Do not pour from the stock bottle. Use a stainless steel micro-spatula.[3]
Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) immediately after use.[3] Dispose of the wipe as solid hazardous waste.[3]